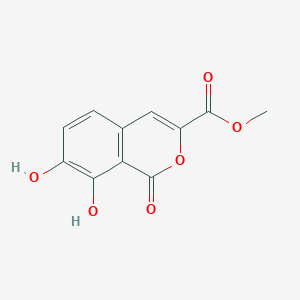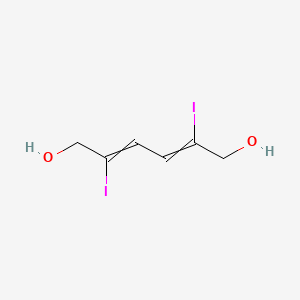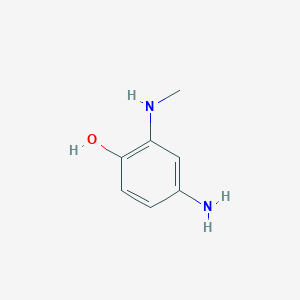![molecular formula C14H18BrNO B14245169 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide CAS No. 371202-12-9](/img/structure/B14245169.png)
2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide is an organic compound with the molecular formula C16H20BrNO It is a brominated derivative of acetamide, featuring a phenylcyclopentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves the bromination of N-[(1-phenylcyclopentyl)methyl]acetamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and bromine source. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-[(1-phenylcyclopentyl)methyl]acetamide.
Oxidation Reactions: Oxidation can occur at the phenyl or cyclopentyl groups, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) under mild heating.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of N-[(1-phenylcyclopentyl)methyl]acetamide.
Oxidation: Formation of phenylcyclopentyl ketones or carboxylic acids.
Scientific Research Applications
2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide depends on its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the phenylcyclopentyl group can enhance binding affinity to certain receptors or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-methylacetamide
- 2-bromo-N-ethylacetamide
- 2-bromo-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide features a bulky phenylcyclopentyl group, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
371202-12-9 |
|---|---|
Molecular Formula |
C14H18BrNO |
Molecular Weight |
296.20 g/mol |
IUPAC Name |
2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C14H18BrNO/c15-10-13(17)16-11-14(8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17) |
InChI Key |
ZIWUDKJOGHLUDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
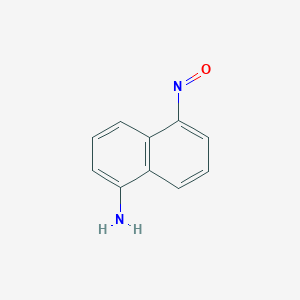
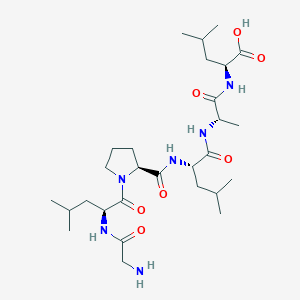
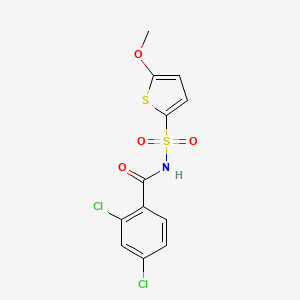
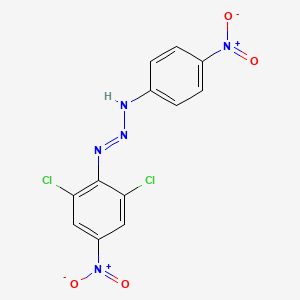
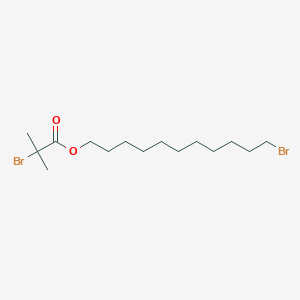

![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)

